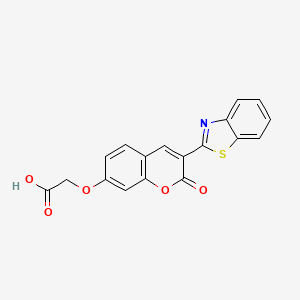![molecular formula C11H12FN3O B12153467 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine](/img/structure/B12153467.png)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine: is an organic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.
Formation of the Propan-1-Amine Chain:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxadiazole ring or fluorophenyl group.
Substitution: Introduction of various substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Specialty Chemicals: It can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 4-Fluoroamphetamine
- 3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine
Comparison:
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole: Similar in structure but differs in the position of the fluorophenyl group, which can affect its reactivity and binding properties.
- 4-Fluoroamphetamine: Shares the fluorophenyl group but lacks the oxadiazole ring, leading to different pharmacological and chemical properties.
- 3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine: Contains a dioxolane ring instead of an oxadiazole ring, resulting in different chemical behavior and applications.
The uniqueness of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine lies in its combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12FN3O |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C11H12FN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2 |
InChI-Schlüssel |
KAMZFYAIDNHZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12153384.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12153385.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153399.png)
![tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153417.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide](/img/structure/B12153419.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12153441.png)
![methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12153447.png)
![3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12153454.png)
![6-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12153464.png)
![N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12153472.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12153475.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide](/img/structure/B12153483.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12153489.png)
